molecular formula C11H19ClN2O2 B7987346 N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7987346
M. Wt: 246.73 g/mol
InChI Key: DPZITPFSPQERCG-SNVBAGLBSA-N
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Description

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a chloro-acetyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position. The stereochemistry at the pyrrolidine ring’s chiral center is specified as the (R)-configuration, which may influence its biological activity and physicochemical properties. This compound belongs to a broader class of amide-based molecules, often explored as intermediates in pharmaceutical synthesis or as bioactive agents due to their structural versatility.

Properties

IUPAC Name

N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZITPFSPQERCG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, a synthetic compound derived from pyrrolidine, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chloroacetyl group and an isopropyl acetamide moiety. The IUPAC name is N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide. Its chemical formula is C₉H₁₄ClN₃O, indicating the presence of chlorine and nitrogen atoms that contribute to its biological activity.

The mechanism of action of this compound involves interaction with specific biological targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This characteristic suggests potential applications in medicinal chemistry, particularly as an inhibitor of enzymes or receptors involved in various biological pathways.

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Recent studies have reported minimum inhibitory concentration (MIC) values for related compounds ranging from 3.12 to 12.5 μg/mL against these pathogens . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest it may possess similar activities.

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has been explored through computational models predicting its interaction with cancer-related targets. The presence of the chloroacetyl group may enhance its ability to inhibit cancer cell proliferation by targeting enzymes involved in cell cycle regulation . Studies on related compounds indicate that they can exhibit cytotoxic effects at non-cytotoxic concentrations, making them candidates for further investigation in cancer therapy.

Case Studies and Research Findings

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial activity of various pyrrole-based compounds using the agar disc-diffusion method. Compounds were tested against S. aureus, E. coli, and Proteus mirabilis. Results indicated that several derivatives exhibited potent activity at concentrations significantly lower than those of standard antibiotics . While direct testing on this compound is necessary, the promising results from similar compounds warrant further exploration.

Table 1: Comparison of Antimicrobial Activities

Compound NameMIC (μg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
N-[1-(2-Chloro-acetyl)pyrrolidine]TBDTBD

Case Study 2: Anticancer Activity

In a review focusing on pyrrole derivatives, several compounds demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The review highlighted that modifications to the pyrrolidine structure could enhance bioactivity against cancer cells . This underscores the potential for this compound to be developed as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H19ClN2O2
  • Molecular Weight : 232.71 g/mol
  • IUPAC Name : N-[(R)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-isopropylacetamide

The compound features a pyrrolidine ring substituted with a chloroacetyl group and an isopropyl acetamide moiety, allowing it to interact with biological systems effectively.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide. In vivo assessments demonstrated that this compound showed significant efficacy in various seizure models, such as the pentylenetetrazol (PTZ) and 6 Hz seizure models. It exhibited a favorable safety profile compared to other compounds, suggesting its potential as a therapeutic agent for epilepsy and related disorders .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. It has been shown to penetrate the blood-brain barrier effectively and inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegeneration. This inhibition may reduce exosome release from neurons, potentially mitigating cognitive decline associated with Alzheimer's disease .

Enzyme Inhibition

This compound has demonstrated inhibitory effects on various enzymes, which could be leveraged for therapeutic interventions. Its interaction with specific molecular targets can modulate biochemical pathways critical for disease progression .

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. For instance, studies have reported Minimum Inhibitory Concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of L-proline with chloroacetyl chloride, followed by amide formation through various organic synthesis techniques. The versatility of this compound allows for modifications that can enhance its biological activity .

In Vivo Studies

In a mouse model of Alzheimer’s disease, this compound was shown to significantly inhibit exosome release from the brain, indicating its potential for treating cognitive impairments associated with neurodegeneration .

Structure-Activity Relationship (SAR)

A series of analogs derived from this compound have been synthesized and tested for biological activity. Modifications on the pyrrolidine ring have been found to enhance potency against nSMase2 while maintaining favorable pharmacokinetic properties, thereby guiding future drug design efforts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as outlined in Fluorochem’s report (). Key similarities and differences are analyzed below:

Core Structural Variations
Compound Name Core Ring Substituents Key Functional Groups
N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (Target) Pyrrolidine - 1-(2-Chloro-acetyl)
- 3-(N-isopropyl-acetamide)
Chloro-acetyl, isopropyl, acetamide
N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide Piperidine - 1-(2-Chloro-acetyl)
- 3-acetamide
Chloro-acetyl, acetamide
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide Piperidine - 1-(2-Chloro-acetyl)
- 4-(N-isopropyl-acetamide)
Chloro-acetyl, isopropyl
(1R,4R)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide Cyclohexane - 4-(Acetyl-isopropyl-amino)
- 2-chloro-acetamide
Chloro-acetyl, cyclohexyl, isopropyl

Key Observations :

  • Substituent Position : Piperidin-4-yl and cyclohexyl derivatives exhibit spatial differences in substituent placement, which may alter solubility or metabolic stability.
  • Stereochemistry : The (R)-configuration in the target contrasts with (S)-configured analogs (e.g., N-[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamide), which could lead to divergent enantioselective interactions .
Functional Group Comparisons
  • Chloro-acetyl vs. Amino-acetyl: Compounds like N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide replace the chloro group with an amino group. This substitution reduces electrophilicity, likely diminishing reactivity in nucleophilic substitution reactions but improving metabolic stability .
  • Isopropyl vs.

Commercial and Research Status

  • Discontinued Status: Both the target compound and analogs like methyl 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoate (Ref: 10-F084664) are marked as discontinued by CymitQuimica, limiting their current availability for research .
  • Research Gaps : Fluorochem’s report highlights structural diversity but lacks empirical data (e.g., IC50, pharmacokinetics). Further studies are needed to validate inferred properties.

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